1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione
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Overview
Description
1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring substituted with a methoxyphenyl group
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to exhibit selectivity towards various biological targets . For instance, some pyrrolidine derivatives have been found to inhibit COX-2, an enzyme involved in inflammation and pain .
Mode of Action
It is known that the pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, can interact with biological targets in a manner influenced by their stereochemistry . The spatial orientation of substituents on the pyrrolidine ring can lead to different binding modes to proteins, resulting in varied biological profiles .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is known to modify physicochemical parameters and influence the adme properties of drug candidates .
Result of Action
Pyrrolidine derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant activities, and enzyme inhibitory effects .
Action Environment
It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione typically involves the reaction of 4-methoxyaniline with maleic anhydride, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as crystallization or chromatography may be employed to ensure the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-{[(4-Hydroxyphenyl)amino]methyl}pyrrolidine-2,5-dione.
Reduction: Formation of 1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(4-Chlorophenyl)amino]methyl}pyrrolidine-2,5-dione
- 1-{[(4-Hydroxyphenyl)amino]methyl}pyrrolidine-2,5-dione
- 1-{[(4-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione
Uniqueness
1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved therapeutic effects .
Properties
IUPAC Name |
1-[(4-methoxyanilino)methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-4-2-9(3-5-10)13-8-14-11(15)6-7-12(14)16/h2-5,13H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQCCEHGFGFOFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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